Cucurbitacin IIb

描述

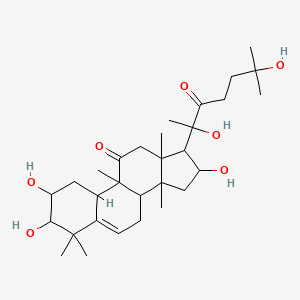

苦瓜素IIb 是一种天然化合物,属于苦瓜素家族,它们是四环三萜类化合物,主要存在于葫芦科植物中。 这些化合物以其多种生物活性而闻名,包括抗炎、抗菌和抗癌特性 。近年来,苦瓜素IIb 由于其潜在的治疗应用,尤其是在癌症研究中,引起了广泛的关注。

准备方法

合成路线和反应条件: 苦瓜素IIb 的合成涉及多个步骤,从基本的萜类前体开始。该过程通常包括氧化、还原和环化反应,以形成特征性的四环结构。 通常使用特定的试剂和催化剂,如强氧化剂和酸催化剂,来促进这些转化 。

工业生产方法: 苦瓜素IIb 的工业生产可以通过从天然来源提取和化学合成两种方式实现。 提取方法包括超临界流体提取、超声辅助提取和微波辅助提取,这些方法为传统的溶剂提取提供了高效且环保的替代方案 。另一方面,化学合成可以以更大的数量和更高的纯度生产苦瓜素IIb,使其适合于制药应用。

化学反应分析

反应类型: 苦瓜素IIb 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常导致形成酮或醛。

还原: 该反应涉及添加氢或去除氧,导致形成醇或碳氢化合物。

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等强氧化剂、硼氢化钠等还原剂以及亚硫酰氯等卤化剂。 反应条件通常涉及控制温度和压力以确保所需的转化 。

主要产物: 这些反应形成的主要产物包括苦瓜素IIb 的各种衍生物,例如羟基化、卤化和还原形式。 这些衍生物通常表现出增强的生物活性,在药物化学中具有重要意义 。

科学研究应用

Anti-Cancer Properties

Cucurbitacin IIb has demonstrated potent anti-cancer effects, particularly in cervical cancer models. Research indicates that this compound induces apoptosis in HeLa cells by disrupting mitochondrial membrane potential and activating caspases-3 and -9, which are crucial for the intrinsic pathway of apoptosis. Additionally, it causes cell cycle arrest at the S and G2/M phases by inhibiting the STAT3 signaling pathway and reducing cyclin B1 expression .

Case Study: HeLa Cell Line

- Objective : To evaluate the antiproliferative effects of this compound.

- Methodology :

- Trypan blue exclusion assay for cell viability.

- Flow cytometry to assess mitochondrial potential and caspase activity.

- Western blot analysis for protein expression.

- Findings : Significant reduction in cell viability and induction of apoptosis were observed after 48 and 72 hours of treatment with this compound .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the proliferation of activated lymphocytes in a dose-dependent manner. The compound disrupts the actin cytoskeleton and modulates cell cycle proteins such as p27 Kip1 and cyclins, leading to reduced activation markers on T lymphocytes .

Case Study: Lymphocyte Activation

- Objective : To investigate the anti-inflammatory effects on mitogen-activated lymphocytes.

- Methodology :

- Assessment of lymphocyte proliferation using concanavalin A.

- Analysis of cytokine production (TNF-α, IL-6) post-treatment.

- Findings : this compound significantly suppressed cytokine expression and lymphocyte activation markers, indicating its potential as an anti-inflammatory agent .

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective properties of this compound against acute liver injury induced by concanavalin A. It effectively reduces serum aminotransferase levels, mitigates hepatocyte apoptosis, and decreases oxidative stress in liver tissues .

Case Study: Acute Liver Injury Model

- Objective : To evaluate the protective effects against concanavalin A-induced liver injury.

- Methodology :

- Establishment of an acute liver injury mouse model.

- Measurement of serum biomarkers and histopathological examination.

- Findings : this compound significantly improved survival rates and reduced inflammatory cytokines related to macrophage polarization (IL-12, IL-1β) through modulation of NF-κB and MAPK signaling pathways .

Summary Table

| Application | Mechanism | Key Findings |

|---|---|---|

| Anti-Cancer | Induces apoptosis via caspase activation | Significant reduction in HeLa cell viability |

| Anti-Inflammatory | Inhibits lymphocyte proliferation | Suppressed cytokine production in activated T cells |

| Hepatoprotective | Reduces oxidative stress | Improved liver function markers in acute injury model |

作用机制

苦瓜素IIb 的作用机制涉及调节多种细胞信号通路。它作为酪氨酸激酶抑制剂,阻断参与细胞生长和增殖的酶的活性。 此外,它通过激活 caspase 级联反应和抑制 STAT3 通路来诱导凋亡 。这些作用导致肿瘤生长的抑制和癌细胞的死亡诱导。

相似化合物的比较

苦瓜素IIb 是一个更大的苦瓜素家族的一部分,包括苦瓜素 B、苦瓜素 E 和苦瓜素 D 等化合物。 虽然所有苦瓜素都具有相似的四环三萜类结构,但它们在官能团和生物活性方面有所不同 。例如:

苦瓜素 B: 以其有效的抗癌活性而闻名,特别是在诱导细胞周期停滞和凋亡方面。

苦瓜素 E: 表现出强烈的抗炎和保肝作用。

苦瓜素 D: 以其抗菌和抗氧化活性而闻名.

生物活性

Cucurbitacin IIb (CIIb) is a triterpenoid compound derived from various plants, notably Ibervillea sonorae. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of CIIb, highlighting its mechanisms of action, effects on cancer cells, anti-inflammatory properties, and relevant case studies.

CIIb exhibits multiple mechanisms that contribute to its biological activity:

- Induction of Apoptosis : CIIb has been shown to induce apoptosis in cancer cells through various pathways. It disrupts the mitochondrial membrane potential, leading to the activation of caspases -3 and -9, which are crucial for the intrinsic apoptotic pathway .

- Cell Cycle Arrest : CIIb causes cell cycle arrest at the S and G2/M phases. This was observed in studies involving HeLa cells and activated lymphocytes, where it modulated cyclin levels and increased the expression of cell cycle inhibitors like p27^Kip1 .

- Inhibition of Signaling Pathways : CIIb inhibits critical signaling pathways such as STAT3, which is often activated in cancer progression. By downregulating STAT3, CIIb reduces the expression of cyclin B1 and other proteins involved in cell proliferation .

Anticancer Properties

CIIb has demonstrated significant anticancer effects across various studies:

- In vitro Studies : Research indicates that CIIb effectively suppresses the proliferation of different cancer cell lines, including cervical and lung cancer cells. In one study, treatment with CIIb led to a marked decrease in cell viability and increased apoptosis after 48 hours .

- Mechanistic Insights : The anticancer effects are attributed to its ability to induce DNA damage and activate apoptotic pathways while inhibiting cell cycle progression through modulation of key regulatory proteins .

Anti-Inflammatory Effects

CIIb also exhibits noteworthy anti-inflammatory properties:

- Lymphocyte Modulation : In studies involving mouse lymphocytes, CIIb inhibited the activation and proliferation of T cells stimulated by concanavalin A (Con A). This effect was associated with reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Gut Microbiota Regulation : Recent findings suggest that CIIb can alleviate colitis symptoms by regulating gut microbiota composition and metabolites, further underscoring its therapeutic potential in inflammatory diseases .

Study 1: Apoptosis Induction in HeLa Cells

A detailed investigation into the effects of CIIb on HeLa cells revealed that:

- After 24 hours of treatment, significant apoptosis was observed.

- Flow cytometry analysis indicated a disruption in mitochondrial membrane potential.

- Western blotting confirmed decreased levels of cyclin B1 and phosphorylated STAT3.

| Parameter | Control (Untreated) | CIIb Treatment (24h) |

|---|---|---|

| Cell Viability (%) | 100% | 40% |

| Apoptotic Cells (%) | 5% | 70% |

| Cyclin B1 Expression | High | Low |

| STAT3 Phosphorylation | High | Low |

Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of CIIb on activated lymphocytes:

- The compound significantly reduced the proliferation rate of Con A-stimulated lymphocytes.

- It also modulated key signaling pathways involved in immune responses.

| Treatment | Proliferation Rate (%) | TNF-α Expression (pg/mL) |

|---|---|---|

| Control | 100 | 200 |

| CIIb (10 µM) | 45 | 50 |

属性

IUPAC Name |

17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBWBGOEAVGFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866233 | |

| Record name | 1,2,16,20,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-11,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。